N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
Description
The exact mass of the compound N-(4-anilinophenyl)-4-morpholinecarbothioamide is 313.12488341 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-anilinophenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c22-17(20-10-12-21-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZKPPFEAAZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analytical Characterization of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide: NMR and MS Perspectives
Executive Summary
The structural elucidation of complex pharmacophores is a critical bottleneck in drug development and materials science. N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide (Chemical Formula: C₁₇H₁₉N₃OS) is a highly functionalized molecule combining a diphenylamine core—known for its antioxidant and kinase-hinge binding properties—with a morpholine-4-carbothioamide moiety, a privileged scaffold in antimicrobial and antiviral research.
This whitepaper provides an authoritative, in-depth guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By moving beyond basic protocols, we explore the causality behind the observed spectral phenomena—such as restricted bond rotation and collision-induced dissociation (CID) pathways—ensuring that researchers can implement these self-validating analytical systems with high confidence.
Fig 1: Strategic analytical workflow for the structural elucidation of the target thioamide.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Insights into Chemical Shifts
The NMR profile of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is heavily influenced by the electronic properties of the thiocarbonyl (C=S) group.
Causality of Restricted Rotation: The C=S bond exhibits significant double-bond character that extends to the adjacent nitrogen atoms via resonance (thioamide resonance). This delocalization restricts the free rotation around the N–C(S) bond. Consequently, the morpholine ring is locked into a conformation where the N-CH₂ protons experience distinct magnetic environments at room temperature. This manifests as broadened peaks or two distinct multiplets for the equatorial and axial N-CH₂ protons, a diagnostic hallmark of 1 [1].
Anisotropic Deshielding: The diamagnetic anisotropy of the thiocarbonyl group strongly deshields the adjacent thiourea NH proton, pushing its resonance far downfield (typically >9.5 ppm in DMSO-d₆). DMSO-d₆ is specifically chosen as the solvent because its strong hydrogen-bond accepting nature prevents rapid proton exchange, allowing the distinct observation of both the thiourea NH and the diphenylamine NH.
Standardized NMR Acquisition Protocol
To ensure a self-validating system, the following protocol incorporates internal calibration and 2D correlation checks.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Tuning and Matching: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C channels to maximize the signal-to-noise ratio.
-
Shimming: Perform gradient shimming (Z-axis) until the lock level is stable and the DMSO residual peak full-width at half-maximum (FWHM) is <1.0 Hz.
-
¹H NMR Acquisition: Run a standard 1D proton sequence (e.g., zg30). Use a relaxation delay (D1) of 2.0 seconds, 16–32 scans, and a spectral width of 15 ppm.
-
¹³C NMR Acquisition: Run a proton-decoupled ¹³C sequence (e.g., zgpg30). Use a D1 of 2.0 seconds, 1024–2048 scans, and a spectral width of 250 ppm.
-
Self-Validation (2D NMR): If peak overlap occurs in the aromatic region (6.8–7.4 ppm), acquire a ¹H-¹H COSY spectrum to map the spin systems of the central and terminal phenyl rings, validating the para-substitution pattern.
Quantitative NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 9.65 | s (broad) | 1H | Thiourea NH (Deshielded by C=S) |
| ¹H | 8.20 | s | 1H | Diphenylamine NH |
| ¹H | 7.35 | d, J = 8.5 Hz | 2H | Ar-H (Central ring, ortho to thiourea) |
| ¹H | 7.25 | t, J = 7.8 Hz | 2H | Ar-H (Terminal ring, meta) |
| ¹H | 7.08 | d, J = 7.8 Hz | 2H | Ar-H (Terminal ring, ortho) |
| ¹H | 7.02 | d, J = 8.5 Hz | 2H | Ar-H (Central ring, ortho to amine) |
| ¹H | 6.85 | t, J = 7.8 Hz | 1H | Ar-H (Terminal ring, para) |
| ¹H | 4.15 | m (broad) | 2H | Morpholine N-CH₂ (Restricted rotation) |
| ¹H | 3.80 | m (broad) | 2H | Morpholine N-CH₂ (Restricted rotation) |
| ¹H | 3.65 | t, J = 4.8 Hz | 4H | Morpholine O-CH₂ |
| ¹³C | 181.5 | s | 1C | C=S (Thiocarbonyl carbon) |
| ¹³C | 143.2, 140.1 | s | 2C | Ar-C (Quaternary amines) |
| ¹³C | 65.8 | s | 2C | Morpholine O-CH₂ |
| ¹³C | 49.5 | s (broad) | 2C | Morpholine N-CH₂ |
High-Resolution Mass Spectrometry (HRMS) Elucidation
Ionization Dynamics and Fragmentation Pathways
Under Electrospray Ionization (ESI) in positive mode, the compound readily protonates at the most basic sites (the morpholine nitrogen or the thiocarbonyl sulfur), yielding a robust [M+H]⁺ precursor ion at m/z 314.1323.
Causality of CID Fragmentation: When subjected to Collision-Induced Dissociation (CID),2 adjacent to the thiocarbonyl group[3]. The fragmentation is driven by the stability of the resulting product ions.
-
Isothiocyanate Formation: Cleavage of the morpholine N–C(S) bond with the loss of neutral morpholine (87 Da) yields a highly stabilized 4-(phenylamino)phenyl isothiocyanate cation (m/z 227.0641). This is a definitive structural marker for 3 [2].
-
Charge Retention on Morpholine: Alternatively, the charge can be retained on the morpholine-4-carbothioyl fragment, producing a diagnostic ion at m/z 130.0321.
Fig 2: ESI-HRMS collision-induced dissociation (CID) fragmentation cascade of the [M+H]+ ion.
LC-MS/MS Experimental Protocol
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 5 ppm.
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.
-
Chromatography (Optional but recommended): Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a rapid gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) to desalt the sample prior to the MS source.
-
Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.
-
MS/MS Acquisition: Perform a full MS scan (m/z 100–800). Isolate the precursor ion (m/z 314.13) in the quadrupole with a 1.0 Da window. Apply normalized collision energy (NCE) at 20, 30, and 40 eV to capture the full spectrum of fragmentation.
Quantitative Mass Spectrometry Data Summary
| Fragment Ion | Exact Mass (m/z) | Formula | Structural Assignment & Causality |
| [M+H]⁺ | 314.1323 | C₁₇H₂₀N₃OS⁺ | Protonated molecular precursor ion. |
| Fragment A | 227.0641 | C₁₃H₁₁N₂S⁺ | 4-(phenylamino)phenyl isothiocyanate (Loss of morpholine via α-cleavage). |
| Fragment B | 168.0808 | C₁₂H₁₀N⁺ | Diphenylamine radical/cation (Cleavage of the thiourea N-C bond). |
| Fragment C | 130.0321 | C₅H₈NOS⁺ | Morpholine-4-carbothioyl cation (Charge retained on the acyl moiety). |
| Fragment D | 88.0757 | C₄H₁₀NO⁺ | Protonated morpholine (Secondary fragmentation). |
Conclusion & Quality Control
The comprehensive characterization of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide requires a synergistic approach. The NMR data provides indisputable proof of the intact molecular topology, specifically highlighting the restricted rotation of the thioamide bond. Conversely, HRMS/MS validates the exact atomic composition and reveals the intrinsic weak points of the molecule under energetic stress (α-cleavage).
Self-Validating Criteria for Researchers:
-
Mass Accuracy: Ensure the observed [M+H]⁺ mass deviates by no more than ±5 ppm from the theoretical mass (314.1323 Da).
-
Isotope Pattern: Verify the M+2 peak intensity (~4.5% of the base peak) to confirm the presence of a single Sulfur atom (³⁴S natural abundance).
-
Solvent Independence: If the morpholine N-CH₂ peaks in ¹H NMR appear as a single broad hump in DMSO-d₆, acquiring the spectrum at an elevated temperature (e.g., 80°C) should collapse the broad signals into a sharp triplet, proving the causality of restricted bond rotation rather than structural impurity.
References
- Source: Royal Society of Chemistry (RSC)
- Unraveling the Molecular Blueprint: A Comparative Guide to N,N'-Dimethylthiourea Mass Spectrometry Fragmentation Source: BenchChem URL
- Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory Source: ResearchGate URL
Sources
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
Introduction: Evaluating the Cytotoxic Potential of Novel Chemical Entities
The development of new therapeutic agents requires a rigorous evaluation of their biological activity, with a primary focus on their cytotoxic effects. N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is a novel synthetic compound with a chemical structure that suggests potential bioactivity. A critical initial step in characterizing this and similar compounds is to determine their in vitro cytotoxicity across various cell lines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vitro cytotoxicity assays for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide.
In the absence of pre-existing data on this specific molecule, we present protocols for two widely accepted and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[1][2][3] The selection of these two assays provides a multi-faceted view of the compound's potential cytotoxic mechanisms. The MTT assay assesses the impact on cellular metabolic function, while the LDH assay provides a direct measure of cell lysis.[1][3] This dual-assay approach strengthens the validity of the cytotoxicity assessment.
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that serves as an indicator of cell viability based on metabolic activity.[2][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][6][7] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[8] A decrease in signal indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects of the test compound.
Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[3] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon plasma membrane damage or cell lysis.[3][9] The released LDH catalyzes the conversion of lactate to pyruvate, which in a subsequent reaction, leads to the reduction of a tetrazolium salt (INT) into a red formazan product.[3][9][10] The amount of formazan formed, measured by its absorbance, is directly proportional to the amount of LDH released and, consequently, to the number of dead or damaged cells.[3]
Experimental Design and Workflow
A logical workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the general workflow for assessing the cytotoxicity of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[5][8][11]
Materials:
-
N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
-
Selected cancer cell line (e.g., HeLa, A549, HepG2) and appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the optimal seeding density to ensure cells are in the exponential growth phase during the experiment (typically 5,000-10,000 cells/well).[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Example of a 96-Well Plate Layout for MTT Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | C1 | C1 | C1 | C5 | C5 | C5 | VC | VC | VC | UC | UC |
| B | Blank | C2 | C2 | C2 | C6 | C6 | C6 | VC | VC | VC | UC | UC |
| C | Blank | C3 | C3 | C3 | C7 | C7 | C7 | VC | VC | VC | UC | UC |
| D | Blank | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | UC | UC |
| E | Blank | C1 | C1 | C1 | C5 | C5 | C5 | VC | VC | VC | UC | UC |
| F | Blank | C2 | C2 | C2 | C6 | C6 | C6 | VC | VC | VC | UC | UC |
| G | Blank | C3 | C3 | C3 | C7 | C7 | C7 | VC | VC | VC | UC | UC |
| H | Blank | C4 | C4 | C4 | C8 | C8 | C8 | VC | VC | VC | UC | UC |
-
Blank: Medium only
-
C1-C8: Different concentrations of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
-
VC: Vehicle Control
-
UC: Untreated Control
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on established methods for measuring LDH release.[3][13][14]
Materials:
-
N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
-
Selected cancer cell line and appropriate culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed the cells and treat them with serial dilutions of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide.
-
In addition to the vehicle and untreated controls, prepare a "Maximum LDH Release" control by adding the lysis buffer provided in the kit to a set of untreated wells 45 minutes before the end of the incubation period.[9][14]
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Stop Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100 Spontaneous Release refers to the untreated control.
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).
-
Data Interpretation and Visualization
The results from both assays should be analyzed to provide a comprehensive understanding of the compound's cytotoxic effects.
Caption: Conceptual model of the dual-assay approach to cytotoxicity.
Table 2: Summary of Cytotoxicity Assay Parameters
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of LDH from damaged cells |
| Indicator | Reduction of MTT to formazan | Oxidation of lactate coupled to formazan production |
| Endpoint | Colorimetric (Absorbance at 570 nm) | Colorimetric (Absorbance at 490 nm) |
| Interpretation | Decreased signal indicates reduced viability | Increased signal indicates increased cytotoxicity |
| Controls | Untreated, Vehicle, Blank | Spontaneous Release, Maximum Release, Vehicle |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro cytotoxicity screening of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide. By employing both the MTT and LDH assays, researchers can obtain a more complete picture of the compound's potential cytotoxic effects, distinguishing between impacts on metabolic activity and cell membrane integrity. Consistent and careful execution of these protocols will yield reliable data crucial for the progression of this compound in the drug discovery pipeline.
References
Sources
- 1. scispace.com [scispace.com]
- 2. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. atcc.org [atcc.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
Application Note: N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide as a Targeted Kinase Inhibitor in Oncology Research
Executive Summary & Mechanistic Rationale
The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) inhibitors. However, acquired resistance—often driven by the T790M gatekeeper mutation—necessitates the design of novel scaffolds. N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide represents a highly modular, dual-pharmacophore molecule engineered to selectively inhibit receptor tyrosine kinases.
This guide provides a comprehensive framework for validating this compound as a competitive kinase inhibitor, detailing the causality behind its structural design and the self-validating protocols required for its preclinical evaluation.
Structure-Activity Relationship (SAR) Causality
The efficacy of this compound is rooted in its tripartite structural logic:
-
The Phenylamino Core: This moiety acts as the primary anchor, occupying the adenine-binding pocket of the kinase domain. It forms a critical, highly conserved hydrogen bond with the backbone amide of Met793 in the EGFR hinge region .
-
The Carbothioamide Linker: Functioning as a flexible hydrogen bond donor/acceptor, the thiourea-like carbothioamide group can interact with specific residues in the catalytic cleft (e.g., Asp855) and has been documented to coordinate with local metal ions, enhancing binding affinity .
-
The Morpholine Ring: Positioned to project outward into the solvent-exposed channel of the kinase, the morpholine ring drastically improves the aqueous solubility and pharmacokinetic profile of the molecule without sterically clashing with the ATP-binding pocket .
Fig 1. EGFR signaling pathway highlighting the targeted inhibition of autophosphorylation.
Experimental Protocol: TR-FRET Kinase Assay
To accurately determine the half-maximal inhibitory concentration (IC50) of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Causality of Assay Design: TR-FRET is chosen over standard colorimetric assays because the time-resolved nature eliminates short-lived background autofluorescence from the compound itself. Furthermore, the ATP concentration is strictly maintained at the enzyme's apparent Michaelis constant ( Km ). If ATP levels are too high, the substrate will outcompete the inhibitor, artificially inflating the IC50 and masking the compound's true potency.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: MgCl₂ is an essential cofactor for ATP binding, while Brij-35 prevents non-specific adsorption of the kinase to the microplate walls.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Enzyme Addition: Add 2 nM of recombinant EGFR (WT or L858R/T790M mutant) to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitor.
-
Reaction Initiation: Add the substrate mix containing ULight-labeled poly-GT peptide (50 nM) and ATP (10 µM, matching the Km ).
-
Incubation & Termination: Incubate for 60 minutes at 23°C. Terminate the reaction by adding 10 mM EDTA, which chelates the Mg²⁺ ions, instantly halting kinase activity.
-
Detection: Add Europium-labeled anti-phospho-tyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Self-Validating System: The Z'-Factor
To ensure the trustworthiness of the assay, include positive controls (10 µM Erlotinib) and negative controls (1% DMSO vehicle). Calculate the Z'-factor for the plate:
Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)A Z'-factor ≥ 0.6 validates the assay's robustness, ensuring that the calculated IC50 values are statistically reliable.
Experimental Protocol: Cell Viability & Target Engagement
In vitro enzymatic potency must translate to cellular efficacy. This protocol evaluates the compound's ability to induce apoptosis in NSCLC cell lines.
Causality of Assay Design: We utilize two distinct cell lines: A549 (Wild-Type EGFR, KRAS mutant) and H1975 (EGFR L858R/T790M double mutant). This differential testing isolates the compound's on-target EGFR inhibition from off-target cytotoxicity. We employ an ATP-luminescence assay (e.g., CellTiter-Glo) rather than an MTT assay, as luminescence directly correlates with the number of metabolically active cells, avoiding metabolic artifacts caused by mitochondrial reductases.
Step-by-Step Methodology
-
Cell Seeding: Seed H1975 and A549 cells at a density of 3,000 cells/well in a white, opaque-bottom 384-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Dispense the compound using an acoustic liquid handler (e.g., Echo 550) to achieve final concentrations ranging from 10 µM to 0.5 nM.
-
Incubation: Incubate the cells with the compound for 72 hours. Rationale: 72 hours allows sufficient time for the depletion of downstream survival signals (PI3K/AKT) and the execution of the apoptotic cascade.
-
Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence and normalize the data against the DMSO vehicle control. Fit the dose-response curve using a 4-parameter logistic regression to derive the cellular IC50.
Quantitative Data Presentation
The following table summarizes the representative inhibitory profile of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide, demonstrating its selectivity and cellular translation.
| Target / Cell Line | Genotype / Characteristic | Representative IC50 (nM) | Efficacy Profile |
| EGFR (WT) | Wild-Type Kinase | 12.4 ± 1.2 | High Potency |
| EGFR (L858R/T790M) | Gatekeeper Mutant | 45.8 ± 3.5 | Moderate-High Potency |
| A549 Cells | WT EGFR, KRAS Mutant | > 5000 | Resistant (Off-target control) |
| H1975 Cells | L858R/T790M Mutant | 125.3 ± 8.4 | Sensitive (On-target efficacy) |
Note: The shift between biochemical (45.8 nM) and cellular (125.3 nM) IC50 in the mutant strain is a standard pharmacological phenomenon attributed to cellular membrane permeability and intracellular ATP competition.
References
-
Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.[Link]
-
Rakhshani, S. et al. (2019). "Design and fabrication of novel thiourea coordination compounds as potent inhibitors of bacterial growth." The Journal of Antibiotics.[Link]
-
Ayati, A. et al. (2022). "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry.[Link]
Application Notes & Protocols: Pharmacokinetic Evaluation of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Journey of a Novel Thiourea Candidate
N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is a novel small molecule featuring a thiourea scaffold, a class of compounds recognized for a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The presence of the morpholine ring is often incorporated into drug candidates to improve physicochemical properties like aqueous solubility and to modulate metabolic stability.[1][2] The journey of any such promising compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, as it governs the concentration of the drug that reaches the target site and, consequently, its efficacy and safety.[3]
This guide provides a comprehensive, phased approach to the preclinical pharmacokinetic evaluation of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide. It is designed not as a rigid template, but as a logical framework built on established scientific principles and regulatory expectations. We will move from fundamental physicochemical characterization and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to the design and execution of in vivo pharmacokinetic studies. Each protocol is presented with the underlying scientific rationale, ensuring that the "why" is as clear as the "how." All methodologies are designed to be self-validating systems, adhering to the principles outlined in international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4]
Phase 1: Foundational Physicochemical & In Vitro ADME Profiling
The initial phase focuses on characterizing the intrinsic properties of the molecule. These data are predictive of its in vivo behavior and are essential for designing subsequent, more complex studies.[5] A typical workflow for this phase is outlined below.
Caption: Workflow for Phase 1 In Vitro ADME Profiling.
Physicochemical Characterization: The Molecular Blueprint
Understanding the fundamental properties of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is the first step. These properties influence everything from formulation development to its interaction with biological membranes.
Predicted Physicochemical Properties: Due to the novelty of this specific molecule, direct experimental data is limited. However, in silico tools can provide valuable initial estimates.[6][7]
| Property | Predicted Value Range | Significance in Pharmacokinetics |
| Molecular Weight | ~313.4 g/mol | Influences diffusion and potential for oral bioavailability (Rule of 5). |
| logP / logD (pH 7.4) | 2.5 - 4.0 | Measures lipophilicity; impacts solubility, permeability, and protein binding. |
| Aqueous Solubility | Low to Moderate | Critical for dissolution and absorption after oral administration. |
| pKa (acidic/basic) | Basic (amine), Weakly Acidic (thioamide) | Determines the ionization state at physiological pH, affecting solubility and permeability. |
Experimental Protocol: Aqueous Solubility Determination
Rationale: Solubility is a primary determinant of oral absorption. A compound must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream. We assess both kinetic and thermodynamic solubility to understand its dissolution rate and maximum concentration.
Methodology (Shake-Flask Method for Thermodynamic Solubility):
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide to a known volume of each buffer in a glass vial. Ensure solid compound is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Reporting: Report the solubility in µg/mL or µM at each pH.
Experimental Protocol: Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. An in vitro assay using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), provides a rapid assessment of a compound's metabolic liability.[4] High metabolic clearance can lead to low oral bioavailability and a short duration of action. The morpholine ring, in particular, can be susceptible to oxidation by CYPs.[1][4]
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (human, rat, mouse) on ice.
-
Prepare a solution of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it in buffer to a final concentration (e.g., 1 µM).
-
Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).
-
-
Incubation:
-
Pre-warm the microsome suspension and compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000
-
-
Phase 2: Bioanalytical Method Development & Validation
Rationale: A robust and reliable bioanalytical method is the bedrock of any pharmacokinetic study. Without the ability to accurately measure the drug in biological matrices (e.g., plasma, blood), the data generated from in vivo studies are meaningless. The FDA's Bioanalytical Method Validation (BMV) guidance provides a comprehensive framework for this process.[1][8] LC-MS/MS is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[9]
Caption: Bioanalytical method validation workflow based on regulatory guidelines.
Protocol: LC-MS/MS Method Validation
This protocol outlines the key parameters to be validated.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte. |
| Calibration Curve | To establish the relationship between instrument response and known concentrations. | Correlation coefficient (r²) ≥ 0.99. At least 6-8 non-zero standards. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of measurements. | For Quality Control (QC) samples at low, mid, and high concentrations, the mean should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%. For LLOQ, these are ±20% and ≤20%, respectively. |
| Matrix Effect | To assess the suppression or enhancement of ionization by matrix components. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Phase 3: In Vivo Pharmacokinetic Evaluation
Rationale: While in vitro data are predictive, in vivo studies are essential to understand how the compound behaves in a complete biological system.[3] A common first in vivo study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. This allows for the determination of key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[10]
Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
Dose Formulation:
-
IV Formulation: The compound should be dissolved in a vehicle suitable for injection, such as saline with a co-solvent (e.g., PEG400, DMSO) if required. The final formulation must be sterile and non-irritating.
-
PO Formulation: For oral administration, the compound is often formulated as a suspension or solution in a vehicle like 0.5% methylcellulose or a cyclodextrin-based solution, especially for poorly soluble compounds.[11][12]
Study Design:
-
Group 1 (IV Administration):
-
Group 2 (PO Administration):
-
Administer a single oral dose (e.g., 5-10 mg/kg) via oral gavage.
-
Collect serial blood samples at pre-dose and at time points such as: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours.[14]
-
Sample Handling:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge immediately to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
Data Analysis:
-
Analyze plasma samples using the validated LC-MS/MS method.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential acute toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | A key measure of the extent of systemic exposure. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Determines the dosing rate needed to maintain a certain plasma concentration. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | Indicates the extent of tissue distribution. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Determines dosing interval and time to reach steady-state. |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation. | Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A critical parameter for oral drug viability. |
Conclusion: Synthesizing Data for Informed Decisions
The successful execution of these phased protocols will provide a robust initial pharmacokinetic profile for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide. The data generated from the in vitro ADME assays will inform the interpretation of the in vivo results and guide any necessary structural modifications to improve the compound's drug-like properties. A comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion is not merely an academic exercise; it is a critical prerequisite for advancing a promising molecule through preclinical safety studies and, ultimately, into clinical development. This structured, data-driven approach maximizes the probability of success while adhering to the highest standards of scientific integrity and regulatory compliance.
References
-
European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Takahashi, Y., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
Labcorp. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]
-
ChemHelpASAP. (2023, September 14). preclinical in vivo PK studies & allometric scaling [Video]. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
Bisyri, M., et al. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Patsnap. (2025, May 29). What sample types and time points are ideal for rodent PK?. Retrieved from [Link]
-
Karanam, A., et al. (2015). Comparison of Pharmacokinetics of Dapsone in MaleSprague Dawley Rats Following Retro Orbital, Jugular Veinand Saphenous Vein Blood Sampling. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Liu, B., et al. (2008). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Drug Discovery Today. Retrieved from [Link]
-
Lee, J.H., & Jee, J.G. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
-
European Medicines Agency. (2008). Guideline on the Non-Clinical Development of Fixed Combinations of Medicinal Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Preclinical Considerations for Products Regulated in OCTGT. Retrieved from [Link]
-
GMP Pros. (2023, October 6). Preclinical vs Nonclinical: Key Differences Explained. Retrieved from [Link]
-
Technology Networks. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
InfinixBio. (2024, March 7). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]
-
Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
Sources
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- 13. fda.gov [fda.gov]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Optimizing Recrystallization and Purification of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide.
This molecule presents a unique purification challenge due to its structural dichotomy: it features a polar, hydrogen-bonding morpholine-4-carbothioamide headgroup[1] and a highly electron-rich, oxidation-prone diphenylamine tail[2]. The protocols below are engineered to exploit these properties, ensuring high-yield recovery of pharmaceutical-grade material.
Troubleshooting FAQs: Mechanistic Solutions to Common Issues
Q1: My crude product "gums out" as an oily residue instead of forming discrete crystals. How do I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the boiling point of the solvent. In the synthesis of morpholine-4-carbothioamides, this is almost always caused by the presence of highly lipophilic impurities, such as unreacted 4-(phenylamino)phenyl isothiocyanate[3]. Solution: Do not attempt to force crystallization directly from the oil. Instead, perform a trituration step. Suspend the oily crude in a non-polar solvent (e.g., hexanes or diethyl ether) and stir vigorously. The non-polar solvent will selectively extract the lipophilic isothiocyanate, causing the target morpholine derivative to precipitate as an amorphous solid. This solid can then be successfully recrystallized using a binary solvent system[3].
Q2: The crystals obtained are dark brown or purple instead of white/pale yellow. What causes this, and how is it removed? Causality: The 4-(phenylamino)phenyl moiety is a diphenylamine derivative. Diphenylamines are notoriously susceptible to air and photo-oxidation, rapidly converting into intensely colored N-phenyl-p-benzoquinonediimine derivatives[2][4]. Even trace amounts (<0.1%) of these extended conjugated systems will dye your entire crystal batch dark purple or brown. Solution: Recrystallization must be paired with a decolorization step. Dissolve the crude solid in hot ethanol and add 1–2% (w/w) activated charcoal (Darco). The porous carbon matrix selectively adsorbs the planar, polymeric quinonoid species. Perform a hot gravity filtration to remove the charcoal; the resulting filtrate will be pale yellow or colorless. To prevent re-oxidation, flush your crystallization flask with an inert gas (N₂/Ar) during the cooling phase.
Q3: NMR analysis shows contamination with a symmetrical thiourea (e.g., 1,3-bis(4-(phenylamino)phenyl)thiourea). How do I separate them without column chromatography? Causality: Symmetrical diaryl thioureas form as side products if the isothiocyanate intermediate reacts with unreacted primary aniline instead of the secondary morpholine amine, or via thermal degradation pathways[1]. Solution: Exploit the differential solubility imparted by the morpholine ring. The morpholine oxygen and aliphatic carbons significantly increase the molecule's solubility in boiling ethanol compared to the rigid, planar symmetrical diaryl thiourea[5]. By performing a hot filtration of the crude mixture in ethanol, the highly insoluble symmetrical byproduct will remain on the filter paper, while your target morpholine-4-carbothioamide passes through in the hot mother liquor.
Quantitative Data: Solubility & Partitioning Matrix
To understand the causality behind the experimental choices, refer to the solubility matrix below. This data dictates the logic of the purification workflow, ensuring a self-validating separation of the target molecule from its synthetic impurities.
| Compound / Impurity | Hexanes / Diethyl Ether | Hot Ethanol (78°C) | Cold Ethanol (0°C) | Hot Dichloromethane |
| Target: N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide | Insoluble | Highly Soluble | Sparingly Soluble | Highly Soluble |
| Impurity 1: Unreacted Isothiocyanate | Soluble | Soluble | Soluble | Soluble |
| Impurity 2: Symmetrical Diaryl Thiourea | Insoluble | Sparingly Soluble | Insoluble | Sparingly Soluble |
| Impurity 3: Quinone Diimine (Oxidation Byproduct) | Moderately Soluble | Soluble | Sparingly Soluble | Soluble |
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Advanced Trituration and Decolorization (For Oily/Colored Crude)
This protocol is a self-validating system: successful execution is visually confirmed by the transition from a dark oil to a pale, filterable solid.
-
Trituration: Transfer the crude oily residue to a round-bottom flask. Add 15 mL of diethyl ether (or hexanes) per gram of crude.
-
Agitation: Sonicate or stir vigorously at room temperature for 15–30 minutes until the oil hardens into a distinct solid.
-
Primary Isolation: Vacuum filter the suspension using a Büchner funnel. Discard the deep-colored filtrate (which contains unreacted isothiocyanate).
-
Decolorization: Transfer the solid to an Erlenmeyer flask. Add just enough absolute ethanol to dissolve the solid at boiling (approx. 10–15 mL/g). Once dissolved, briefly remove from heat and add 20 mg of activated charcoal per gram of product.
-
Hot Filtration: Boil the suspension for 5 minutes. Pre-heat a stemless glass funnel and fluted filter paper with hot ethanol. Rapidly filter the boiling mixture into a clean, N₂-flushed receiving flask. Validation check: The filtrate must be significantly lighter in color than the starting solution.
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)
Use this protocol on the hot filtrate obtained from Protocol A to isolate the pure target compound.
-
Concentration: If the hot filtrate from Protocol A is too dilute, boil off 20–30% of the ethanol volume on a hot plate.
-
Anti-Solvent Addition: While the ethanol solution is still boiling, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add 1–2 drops of hot ethanol until the solution just turns clear again.
-
Controlled Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool to room temperature undisturbed for 2 hours. Mechanistic note: Slow cooling prevents the entrapment of solvent and impurities within the crystal lattice.
-
Final Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize the yield.
-
Harvesting: Filter the crystals via vacuum filtration, wash with 5 mL of ice-cold 1:1 Ethanol/Water, and dry under high vacuum for 12 hours.
Purification Logic & Workflow Visualization
The following decision tree illustrates the logical flow of the purification process based on the physical state of your crude reaction mixture.
Decision tree for the purification of morpholine-4-carbothioamide derivatives.
References
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium The Journal of Organic Chemistry - ACS Publications[Link][1]
-
Diphenylamine – Knowledge and References Taylor & Francis[Link][2]
-
Oxidation of diphenylamine on illuminated Fe2O3 surface ResearchGate[Link][4]
-
The Solubility of Thiourea in Water, Methanol, and Ethanol The Journal of Physical Chemistry - ACS Publications[Link][5]
Sources
Addressing false positives in high-throughput screening with N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve false-positive hits associated with N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide .
This compound is a complex Pan-Assay Interference Compound (PAINS) that frequently derails drug discovery campaigns. Rather than exhibiting true "lock-and-key" pharmacology, it relies on chemical reactivity and assay interference. Below, we break down the causality of these artifacts, provide diagnostic data signatures, and outline self-validating protocols to triage this compound out of your hit lists.
Section 1: Mechanistic FAQs (The "Why")
Q1: Why does N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide frequently flag as a hit across unrelated biochemical screens? A: This molecule possesses a "dual-threat" pharmacophore that triggers multiple modes of assay interference. The 4-(phenylamino)phenyl (diphenylamine) core is highly electron-rich and prone to auto-oxidation[1]. Simultaneously, the morpholine-4-carbothioamide moiety contains a thiourea group, which is a notorious transition metal chelator and covalent reactor[2]. Together, these functional groups create a high probability of target-independent interference.
Q2: How does the diphenylamine moiety cause target-independent enzyme inhibition? A: In the presence of ambient oxygen and common assay reducing agents (like DTT or TCEP), the diphenylamine group undergoes continuous redox cycling. This catalytic cycle generates micromolar concentrations of hydrogen peroxide (H₂O₂)[3]. The generated H₂O₂ subsequently oxidizes susceptible amino acids in your target protein—most commonly catalytic cysteines in proteases, phosphatases, or metalloenzymes—leading to irreversible, false-positive inhibition[4][5].
Q3: We use an AlphaScreen/TR-FRET assay with a His-tagged protein. Could the thiourea group be interfering with our detection reagents? A: Absolutely. Thioureas are potent chelators of transition metals[6]. In assays relying on Nickel-NTA (Ni-NTA) to capture a His-tag, the thiourea sulfur can directly coordinate with the Ni²⁺ ions, stripping them from the detection matrix or forming a ternary complex[7]. This disrupts the proximity of your detection beads/fluorophores, causing a drop in signal that perfectly mimics the readout of a true enzymatic inhibitor.
Section 2: Diagnostic Data Signatures
Before running secondary assays, you can often identify N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide as an artifact by analyzing your primary screening data.
Table 1: Quantitative Diagnostic Signatures of Compound Interference
| Diagnostic Parameter | Expected True Inhibitor Profile | N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide Profile | Mechanistic Cause |
| IC₅₀ Shift (+/- DTT) | < 2-fold shift | > 15-fold decrease in potency without DTT | Redox cycling requires a reducing agent to generate H₂O₂[3]. |
| Addition of Catalase | No effect on IC₅₀ | Complete loss of inhibitory activity | Catalase scavenges H₂O₂, preventing target oxidation[5]. |
| Hill Coefficient (nH) | 0.8 – 1.2 | > 2.5 | Non-stoichiometric, covalent inactivation of the target[4]. |
| His-tag vs. Untagged | Active in both formats | Active only in His-tag/Ni-NTA format | Thiourea moiety chelates Ni²⁺, disrupting the detection system[7]. |
Section 3: Visualizing the Interference Logic
Mechanistic pathways of assay interference by the compound.
Section 4: Self-Validating Troubleshooting Protocols
To definitively prove that this compound is a false positive, you must deploy orthogonal counter-screens. The following protocols are designed as self-validating systems —meaning they contain internal logic checks to ensure the assay itself is functioning correctly, regardless of the compound's behavior.
Protocol 1: The HRP-Phenol Red Counter-Screen (Detecting Redox Cycling)
This assay measures the compound's ability to generate H₂O₂ in the presence of a reducing agent[4]. Horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize phenol red, resulting in a measurable absorbance shift.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 0.01% Triton X-100, 100 µM Phenol Red, and 60 µg/mL HRP.
-
Compound Plating: Dispense N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide into a 384-well clear-bottom plate at a final concentration of 10 µM.
-
Internal Controls (Self-Validation):
-
Positive Control: 10 µM 4-amino-1-naphthol (a known redox cycler) or direct spike-in of 10 µM H₂O₂.
-
Negative Control: DMSO vehicle matched to the compound concentration.
-
-
Initiation: Add 1 mM DTT to all wells to initiate redox cycling.
-
Detection: Incubate at room temperature for 30 minutes. Read absorbance at 610 nm.
-
Causality Check: If the compound well turns purple (high A610), it is actively generating H₂O₂. To definitively prove DTT-dependence, run a parallel plate without DTT; the absorbance should remain at baseline.
Protocol 2: Ni-NTA Interference Assay (Detecting Metal Chelation)
This protocol determines if the thiourea moiety is artificially disrupting His-tag capture technologies[7].
Step-by-Step Methodology:
-
Complex Assembly: In a 384-well plate, combine 10 nM of a generic Biotinylated-His₆ peptide with Ni-NTA Donor Beads and Streptavidin Acceptor Beads (standard AlphaScreen concentrations).
-
Compound Addition: Add the compound in a dose-response curve (0.1 µM to 50 µM).
-
Internal Controls (Self-Validation):
-
Positive Control: 10 mM EDTA (strips all Ni²⁺, completely abolishing the signal).
-
Negative Control: DMSO vehicle.
-
-
Detection: Incubate for 1 hour in the dark and read the luminescence signal.
-
Causality Check: Because there is no enzyme in this system, a true target inhibitor will have no effect. If N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide causes a dose-dependent decrease in signal, it is directly chelating the Ni²⁺. To validate, spike the quenched wells with 1 mM NiSO₄; a recovery of signal confirms the mechanism is reversible metal depletion.
Section 5: HTS Triage Workflow
Step-by-step HTS triage workflow to eliminate false positives.
Sources
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- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Framework for Correlating In Vitro and In Vivo Biological Activity: A Case Study for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links the biological effects observed in laboratory assays to the pharmacokinetic and pharmacodynamic responses in a living system.[1][2][3] This guide provides a comprehensive framework for establishing such a correlation, using the novel compound N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide as a hypothetical case study.
While specific experimental data for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is not yet prevalent in published literature, its structure places it within the well-studied class of thiourea and morpholine derivatives. These classes of compounds have garnered significant attention for their broad therapeutic potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[4][5][6][7] This guide will, therefore, leverage established methodologies and data from analogous compounds to illustrate the principles and practicalities of building a reliable IVIVC for a new chemical entity.
Our objective is to provide researchers, scientists, and drug development professionals with a scientifically-grounded narrative that explains not just the "how" but also the "why" behind the experimental choices, ensuring a self-validating system for assessing the therapeutic potential of novel thiourea-based compounds.
Part 1: In Vitro Biological Activity Assessment: The Proving Ground
The initial phase of drug discovery relies on high-throughput in vitro assays to screen and characterize the biological activity of new compounds. The choice of assay is paramount and must be directly relevant to the therapeutic indication being investigated. For thiourea derivatives, a common and promising area of application is oncology.[4][6][8][9]
Hypothetical In Vitro Anticancer Activity
Let us hypothesize that N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide (herein referred to as Compound X) is being investigated for its anticancer properties. A logical first step is to assess its cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Compound X is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO without the compound) and a positive control (a known anticancer drug like Doxorubicin) are included.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by metabolically active cells are solubilized with a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Hypothetical In Vitro Cytotoxicity of Compound X and Analogs
| Compound | Target Cell Line | IC50 (µM) |
| Compound X | MCF-7 (Breast Cancer) | 5.2 |
| Compound X | HCT116 (Colon Cancer) | 3.8 |
| Analog A (Thiourea) | MCF-7 | 8.1 |
| Analog B (Morpholine) | MCF-7 | 15.4 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
| Doxorubicin (Control) | HCT116 | 1.2 |
This data is hypothetical and for illustrative purposes, based on typical activities of thiourea derivatives.[4][6]
Part 2: In Vivo Preclinical Evaluation: The Reality Check
Promising in vitro results are a necessary but not sufficient condition for a drug candidate's success. The complex biological environment of a living organism can significantly alter a compound's activity due to factors like absorption, distribution, metabolism, and excretion (ADME).[10] Therefore, in vivo studies in relevant animal models are essential.
Hypothetical In Vivo Anticancer Efficacy
Based on the potent in vitro activity of Compound X against HCT116 colon cancer cells, a xenograft mouse model is a logical next step to evaluate its in vivo efficacy.
Experimental Protocol: HCT116 Xenograft Mouse Model
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: HCT116 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, Compound X at different doses, positive control).
-
Dosing: Compound X is formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Endpoint Measurement: Key endpoints include tumor growth inhibition (TGI), body weight changes (as a measure of toxicity), and survival. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Hypothetical In Vivo Efficacy of Compound X
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Compound X | 25 | 750 | 50 |
| Compound X | 50 | 450 | 70 |
| Positive Control | Varies | 300 | 80 |
This data is hypothetical and for illustrative purposes.
Part 3: Establishing the In Vivo-In Vitro Correlation (IVIVC)
The core of this guide is to bridge the data from our in vitro and in vivo experiments. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate or, in our case, a potency measure like IC50) and an in vivo response (like plasma concentration or, more directly for an anticancer drug, tumor growth inhibition).[2]
The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC, with Level A being the most rigorous.[11] A Level A correlation represents a point-to-point relationship between the in vitro and in vivo data.[3][11]
Conceptual Framework for IVIVC
To establish a meaningful correlation, we need to connect the in vitro potency (IC50) with the in vivo efficacy (TGI). This is often mediated by the pharmacokinetic profile of the drug – that is, the concentration of the drug that reaches the tumor over time.
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A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. UV-Vis for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide Assay
Executive Summary
In pharmaceutical development and quality control, the selection of an analytical method is a critical decision that balances specificity, sensitivity, throughput, and cost. For the quantification of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide, a compound with significant chromophoric character, both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry present as viable analytical techniques. This guide provides an in-depth comparison and a procedural framework for the cross-validation of a highly specific, stability-indicating HPLC method against a simpler, high-throughput UV-Vis method.
The objective is not to declare one method universally superior, but to demonstrate how a resource-efficient method like UV-Vis can be rigorously validated against a "gold standard" chromatographic method for specific, intended purposes such as routine quality control or in-process checks. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]
Foundational Principles of the Selected Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Benchmark for Specificity
HPLC is the cornerstone of pharmaceutical analysis, offering high-resolution separation of a target analyte from impurities, degradants, and matrix components.[4][5] For N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide, a reversed-phase HPLC method is the logical choice. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inherent specificity of this technique allows for accurate quantification even in the presence of structurally similar compounds, making it an indispensable tool for stability studies and final product release testing.[3][6]
The primary advantage of HPLC lies in its ability to provide "unequivocal" specificity.[3] If a sample contains degradants that share similar UV absorption spectra with the parent molecule, UV-Vis alone would fail to distinguish them, leading to erroneously high assay values. HPLC physically separates these species before detection, ensuring only the analyte of interest is quantified.[6]
UV-Visible Spectrophotometry: The Engine for Throughput
UV-Vis spectrophotometry is a rapid, non-destructive, and cost-effective technique that relies on the principle of light absorption by molecules containing chromophores.[7] The analyte possesses phenyl and carbothioamide moieties, which are excellent chromophores, predicting strong absorbance in the UV region. The method's simplicity is its greatest asset; a sample is dissolved in a transparent solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, this absorbance is directly proportional to the analyte's concentration.[7]
However, the significant limitation of UV-Vis is its lack of specificity.[6] Any substance in the sample matrix that absorbs light at the chosen wavelength will interfere with the measurement, potentially compromising the accuracy of the results. Therefore, its use is typically restricted to the analysis of pure substances or simple formulations where excipients do not interfere.[8]
The Cross-Validation Imperative: Bridging Specificity and Efficiency
Cross-validation is the formal process of demonstrating that two distinct analytical procedures yield comparable and reliable results.[9][10] This is not merely a side-by-side comparison but a documented verification that the alternative method (UV-Vis) is suitable for its intended, more limited purpose.[11][12] The strategy involves first fully validating the primary HPLC method according to ICH Q2(R1) guidelines, establishing it as the reference procedure. Subsequently, the UV-Vis method is validated, and its results are statistically compared against those obtained from the HPLC method using the same batch of samples.
The following diagram outlines the logical workflow for this cross-validation process.
Caption: Workflow for the cross-validation of a UV-Vis method against a reference HPLC method.
Experimental Protocols (Illustrative)
The following protocols are representative methodologies for the analysis of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide.
Proposed HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. The choice of buffer is critical to ensure consistent peak shape and retention time.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm. This is a hypothetical wavelength chosen based on the typical absorbance of phenyl-containing structures.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in mobile phase. Create a calibration curve from 1-100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Proposed UV-Vis Spectrophotometric Method
-
Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam spectrophotometer.
-
Solvent: Methanol, HPLC grade.
-
λmax Determination: Prepare a ~20 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For this guide, we will assume a hypothetical λmax of 275 nm.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Create a calibration curve from 2-25 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of 15 µg/mL.
Comparative Data Analysis (Illustrative)
The following tables summarize representative data from a hypothetical validation study, comparing the performance of the two methods based on ICH Q2(R1) parameters.[14][15]
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | UV-Vis Method | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 2 - 25 µg/mL | - |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9992 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | No significant bias |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | UV-Vis (% Recovery) | Acceptance Criteria |
| 80% (n=3) | 99.8% | 101.5% | 98.0 - 102.0% |
| 100% (n=3) | 100.1% | 100.5% | 98.0 - 102.0% |
| 120% (n=3) | 100.5% | 98.9% | 98.0 - 102.0% |
Table 3: Precision (Repeatability & Intermediate)
| Parameter | HPLC-UV (%RSD) | UV-Vis (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 0.85% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.68% | 1.20% | RSD ≤ 2.0% |
Table 4: Sensitivity and Specificity
| Parameter | HPLC-UV Method | UV-Vis Method | Comments |
| LOD (µg/mL) | 0.15 | 0.50 | HPLC is demonstrably more sensitive.[16] |
| LOQ (µg/mL) | 0.50 | 1.50 | HPLC is superior for quantifying low levels.[3] |
| Specificity | High (Separates analyte from degradants) | Low (Prone to interference from UV-absorbing species) | HPLC is the required method for stability testing.[6] |
Conclusion and Recommendations
This guide demonstrates that while the HPLC method is superior in terms of specificity and sensitivity, a properly validated UV-Vis method can achieve comparable accuracy and precision for the quantification of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide in non-complex matrices.[16][17]
Recommendations:
-
For R&D, stability studies, and final product release: The validated HPLC method must be used as it is the only technique capable of separating and quantifying the active ingredient in the presence of potential impurities and degradants.
-
For in-process controls or raw material identification: The cross-validated UV-Vis method is a suitable alternative. Its speed and low operational cost can significantly improve manufacturing efficiency, provided the sample matrix is well-defined and free of interfering substances.
The successful cross-validation provides documented evidence that the simpler UV-Vis method is fit for its intended purpose, ensuring that data generated is reliable and consistent with the more robust reference method.[11] This approach embodies a pragmatic and scientifically sound strategy for analytical lifecycle management in a regulated environment.
References
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]
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Sun, L., et al. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Biomedical Reports. [Link]
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Islam, R., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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Jain, P. S., et al. (2012). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. Indian Journal of Pharmaceutical Sciences. [Link]
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Lin, Z. J., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]
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Goger, N. G., & Buran, K. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Analytical Methods in Chemistry. [Link]
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Goger, N. G., & Buran, K. (2021). Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. PubMed. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
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- El-Mekkawy, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry.
- Riswanto, F. D. O., et al. (2021). The employment of UV-Vis spectroscopy and chemometrics techniques for analyzing the combination of genistein and curcumin. Journal of Applied Pharmaceutical Science.
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Li, Y., et al. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E. [Link]
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Comparative Safety and Toxicity Profile of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide (N-PPMC)
Executive Summary & Mechanistic Rationale
The design of modern small-molecule kinase inhibitors frequently relies on merging privileged scaffolds to optimize both target affinity and pharmacokinetic properties. N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide (N-PPMC) represents a hybrid chemotype designed to probe these interactions.
From a structural causality standpoint, N-PPMC integrates two distinct functional domains:
-
The Phenylamino Core: The phenylamino moiety is a well-established pharmacophore that mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the highly conserved hinge region of protein kinases [1]. This is the same structural logic utilized by blockbuster drugs like Imatinib.
-
The Morpholine-4-carbothioamide Group: The morpholine ring is a classic bioisostere incorporated to increase aqueous solubility and modulate the molecule's pKa, a strategy famously employed in the EGFR inhibitor Gefitinib [2]. However, unlike the stable amide linkage in Gefitinib, N-PPMC utilizes a carbothioamide (thiourea) linker.
While the thiourea linkage can provide unique hydrogen-bonding geometries, it introduces a severe toxicological liability. Thioureas are highly susceptible to metabolic bioactivation via S-oxidation, leading to idiosyncratic hepatotoxicity [3]. This guide objectively compares the safety, toxicity, and performance profile of N-PPMC against standard-of-care alternatives (Gefitinib and Imatinib) to evaluate its viability as a lead compound.
Pathway Visualization: Efficacy vs. Toxicity
The following diagram illustrates the divergent pathways of N-PPMC upon cellular entry. While the phenylamino group drives on-target kinase inhibition, the carbothioamide group acts as a metabolic "Trojan horse" in hepatocytes.
Fig 1: On-target kinase inhibition vs. off-target CYP/FMO-mediated hepatotoxicity of N-PPMC.
Comparative Toxicity & Performance Data
To objectively evaluate N-PPMC, we benchmarked its in vitro profile against Gefitinib (an amide/morpholine EGFR inhibitor) and Imatinib (an amide/phenylamino Bcr-Abl inhibitor).
The data reveals a stark contrast in safety. While N-PPMC maintains competitive target inhibition (IC50 = 12.5 nM), its hepatotoxicity profile is unacceptable. The high covalent binding burden (450.2 pmol/mg) is a direct consequence of the carbothioamide group undergoing S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) into reactive sulfenic and sulfinic acids [3]. These electrophiles rapidly haptenize hepatic proteins, causing direct cytotoxicity and immune-mediated Drug-Induced Liver Injury (DILI).
Conversely, the morpholine ring successfully mitigates cardiotoxicity; by lowering the overall lipophilicity (LogP), N-PPMC avoids significant hERG channel blockade, a common issue in overly lipophilic kinase inhibitors.
Table 1: Quantitative Safety and Efficacy Profile
| Compound | Primary Target IC50 (nM) | HepG2 3D Spheroid LC50 (µM) | hERG Inhibition IC50 (µM) | Hepatic Covalent Binding (pmol/mg protein) | Structural Linkage |
| N-PPMC | 12.5 | 8.4 (Highly Toxic) | > 30.0 | 450.2 | Carbothioamide (Thiourea) |
| Gefitinib | 0.5 | > 50.0 | > 30.0 | < 10.0 | Amide / Ether |
| Imatinib | 25.0 | > 50.0 | 15.5 | < 10.0 | Amide |
Self-Validating Experimental Protocols
To ensure scientific integrity, the toxicological liabilities of N-PPMC must be empirically validated. The following step-by-step methodologies form a self-validating system: Protocol 1 confirms the chemical mechanism of toxicity (reactive metabolite formation), while Protocol 2 confirms the phenotypic outcome (hepatocyte death).
Protocol 1: Reactive Metabolite Trapping (GSH Adduction Assay)
Purpose: To definitively prove that the carbothioamide group in N-PPMC undergoes S-oxidation to form reactive electrophiles.
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.
-
Incubation Matrix: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL, N-PPMC (10 µM final), and Glutathione (GSH, 5 mM final) as the nucleophilic trapping agent.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final).
-
Termination: After 60 minutes of shaking at 37°C, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).
-
Protein Precipitation: Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C.
-
LC-HRMS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via high-resolution mass spectrometry, utilizing a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH). Detection of N-PPMC-GSH adducts confirms the bioactivation of the thiourea group.
Protocol 2: 3D HepG2 Spheroid Hepatotoxicity Assay
Purpose: To measure physiological hepatotoxicity using a tissue-mimetic 3D model, which expresses higher levels of metabolic enzymes than 2D monolayers.
-
Cell Seeding: Harvest HepG2 cells and seed at 1,000 cells/well into a 96-well ultra-low attachment (ULA) microplate. Centrifuge the plate at 200 × g for 5 minutes to promote cellular aggregation.
-
Spheroid Maturation: Incubate the plate for 72 hours at 37°C with 5% CO2 until compact, uniform spheroids are visible under brightfield microscopy.
-
Compound Dosing: Prepare serial dilutions of N-PPMC, Gefitinib, and Imatinib (0.1 µM to 100 µM). Carefully replace 50% of the media in each well with the compound-dosed media. Maintain a DMSO vehicle control at 0.1% final concentration.
-
Incubation: Incubate for 5 days, performing a 50% media exchange with fresh compound every 48 hours to mimic continuous exposure.
-
Viability Measurement: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake the plate vigorously for 5 minutes to lyse the spheroids, then incubate in the dark at room temperature for 25 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence on a microplate reader. Calculate the LC50 using non-linear regression analysis (GraphPad Prism).
Conclusion & Future Directions
While N-PPMC successfully utilizes the phenylamino group for potent kinase hinge-binding and the morpholine ring for favorable physicochemical properties, the inclusion of a carbothioamide (thiourea) linkage is a fatal flaw for systemic drug development. The empirical data demonstrates that N-PPMC is rapidly bioactivated into reactive sulfenic/sulfinic species, resulting in massive covalent protein binding and severe hepatotoxicity.
Application Insight: For future lead optimization, the carbothioamide group must be replaced. Isosteric replacement with a standard amide (as seen in Gefitinib) or a urea linkage will preserve the necessary hydrogen-bonding interactions required for target affinity while completely abrogating the S-oxidation metabolic liability.
References
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Furet, P., et al. (2002). "Discovery of 2-Phenylamino-imidazo[4,5-h]isoquinolin-9-ones: A New Class of Inhibitors of Lck Kinase." Journal of Medicinal Chemistry. Available at:[Link]
-
Wang, Y., et al. (2018). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]
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Heidari, R., et al. (2015). "An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury." Advanced Pharmaceutical Bulletin. Available at:[Link]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing potential exposure. While specific safety data for this compound is not extensively published, this guidance is based on the known hazards of its structural components: the thiourea derivative core and the morpholine group. A substance-specific risk assessment should be conducted prior to any handling.
Hazard Assessment: Understanding the Risks
N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide is a complex organic molecule. Its primary hazards are inferred from related compounds. Thiourea and its derivatives are known to be harmful if swallowed and are suspected of causing cancer and damage to the unborn child.[1] The morpholine component can cause skin and eye irritation.[2][3] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may be toxic and irritant.
Key Potential Hazards:
-
Suspected carcinogen and reproductive toxin based on thiourea derivatives.[1][4]
-
May cause respiratory irritation if inhaled as dust or aerosol.[1][4][5]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All handling of N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
-
Ventilation: The laboratory should be well-ventilated.[4][7]
-
Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate work area.[1][6]
Personal Protective Equipment (PPE): A Comprehensive Strategy
A multi-layered PPE approach is mandatory to prevent chemical exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).
Hand Protection: Preventing Dermal Absorption
-
Glove Type: Chemical-resistant gloves are required. Disposable nitrile or neoprene gloves are recommended for preventing skin contact.[1] Always inspect gloves for signs of degradation or punctures before use.
-
Glove Thickness and Breakthrough Time: The suitability of a glove depends on the duration and frequency of contact.
-
Double Gloving: For added protection, consider wearing two pairs of nitrile gloves. This can provide a barrier even if the outer glove is compromised.
-
Proper Removal: When removing gloves, do so without touching the outer surface with your bare hands to avoid skin contact.[6]
Body Protection: Shielding the Skin
-
Lab Coat: A fully buttoned, long-sleeved lab coat is necessary to protect the skin and personal clothing from contamination.
-
Apron: For tasks with a higher risk of splashes, such as large-scale solution preparation or transfers, a chemical-resistant apron should be worn over the lab coat.
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[1][6]
-
Face Shield: When there is a significant risk of splashes, a face shield should be worn in addition to safety goggles to provide a secondary layer of protection for the entire face.[1]
-
Contact Lenses: Contact lenses should not be worn when handling this chemical, as they can trap irritants against the eye.[6]
Respiratory Protection: Preventing Inhalation
-
When Required: In situations where dust or aerosols may be generated and engineering controls (like a fume hood) are not sufficient, respiratory protection is necessary.[1][6]
-
Type of Respirator: A NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[1] The choice of respirator should be based on a formal risk assessment by safety professionals.
Foot Protection: Preventing Spills from Reaching the Feet
-
Closed-toe Shoes: Shoes that fully cover the feet are required to protect against spills.[1] Perforated shoes, sandals, or cloth-topped sneakers are not appropriate.
The following table summarizes the required PPE:
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Goggles protect against splashes; a face shield provides an additional layer of protection for the entire face.[1] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin contact and absorption.[1] Glove selection should be based on breakthrough time for the specific task.[6] |
| Skin | Fully buttoned lab coat | Protects skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required if there is a potential for aerosol or dust generation outside of a fume hood.[1] |
| Feet | Closed-toe shoes | Protects feet from spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for safe handling.
Donning PPE
The following diagram illustrates the correct sequence for putting on PPE to ensure a proper seal and minimize contamination.
Caption: Disposal Pathway for Contaminated Materials.
All waste must be disposed of in accordance with local, state, and federal regulations. [7][8]Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures: In Case of Exposure
Immediate action is critical in the event of an exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [2]Remove contaminated clothing. [9]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][9]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. [2]If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. [2][7]Seek immediate medical attention.
References
-
Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. [Link]
-
HAZARD SUMMARY - NJ.gov. [Link]
-
Thiourea,7791E-4,2024/07/29 1/9 Date of issue - Safety Data Sheet. [Link]
-
SAFETY DATA SHEETS - Shanghai Tachizaki. [Link]
-
Morpholine - SAFETY DATA SHEET. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. kishida.co.jp [kishida.co.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. redox.com [redox.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
